molecular formula C11H9ClN2O2S B2426429 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 436094-68-7

2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No.: B2426429
CAS No.: 436094-68-7
M. Wt: 268.72
InChI Key: BIZWKSKKXYOBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2-chlorophenylthiourea can react with 2-bromo-3-methylbutanoic acid under basic conditions to form the thiazole ring.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction. This can be achieved by treating the intermediate thiazole compound with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization or chromatography to obtain the pure product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable thiazole ring structure.

Comparison with Similar Compounds

    2-aminothiazole: A simpler thiazole derivative with an amino group, used as a precursor in the synthesis of more complex thiazole compounds.

    4-methylthiazole-5-carboxylic acid: Lacks the chlorophenyl group but shares the thiazole and carboxylic acid functionalities.

    2-chlorophenylthiazole: Contains the chlorophenyl group but lacks the carboxylic acid functionality.

Uniqueness: 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorophenyl group enhances its ability to participate in substitution reactions, while the carboxylic acid group allows for further functionalization and derivatization.

This compound’s versatility makes it a valuable subject of study in various scientific disciplines, from organic synthesis to medicinal chemistry.

Properties

IUPAC Name

2-(2-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZWKSKKXYOBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.